
Prostaglandine D3
Vue d'ensemble
Description
La prostaglandine D3 est un membre de la famille des prostaglandines, qui sont des composés lipidiques dérivés des acides gras. La this compound est connue pour son rôle d'inhibiteur de l'agrégation plaquettaire et de modulateur de la neurotransmission autonome chez l'homme . Sa formule moléculaire est C20H30O5 et sa masse moléculaire est de 350,45 g/mol .
Applications De Recherche Scientifique
Prostaglandin D3 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of prostaglandins.
Biology: Prostaglandin D3 is studied for its role in cellular signaling and regulation of physiological processes.
Medicine: It has potential therapeutic applications as an inhibitor of platelet aggregation, which can be useful in preventing thrombosis and other cardiovascular conditions.
Industry: Prostaglandin D3 and its derivatives are used in the development of pharmaceuticals and as research tools in drug discovery
Mécanisme D'action
Target of Action
Prostaglandin D3 (PGD3) primarily targets G-protein-coupled, prostanoid-specific receptors . These receptors are involved in a wide range of biological processes, from blood pressure homeostasis to inflammation and pain perception . PGD3 has been identified as an inhibitor of human platelet aggregation and as a modulator of autonomic nerve transmission .
Mode of Action
PGD3 interacts with its targets, the G-protein-coupled receptors, leading to the activation of different signaling pathways . This leads to the actuation of different signaling pathways by the same receptor .
Biochemical Pathways
PGD3 is part of the prostanoid class of fatty acid derivatives, a subclass of eicosanoids . It is derived enzymatically from the fatty acid arachidonic acid . The synthesis of PGD3 involves a Diels–Alder reaction which establishes the relative stereochemistry of three contiguous stereocenters on the prostaglandin cyclopentane core . Prostaglandin D Synthases catalyze the conversion of PGH2 to PGD2 .
Pharmacokinetics
Prostaglandins, in general, are known to have relatively short half-lives and act most often as autocrine or paracrine signaling agents .
Result of Action
The action of PGD3 results in a wide range of biological effects. Among its many biological actions, the most important are its bronchoconstrictor, platelet-activating-factor-inhibitory, and cytotoxic effects . It also plays a role in the initiation and resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states .
Action Environment
The effect of PGD3 depends on multiple factors, such as the target tissue, its plasma concentration, and the prostaglandin subtype . After synthesis, prostaglandins are transported into the extracellular microenvironment through simple diffusion
Analyse Biochimique
Biochemical Properties
Prostaglandin D3 interacts with various enzymes, proteins, and other biomolecules. The central five-membered ring and the hydrophobic hydrocarbon chains surrounding it play a crucial role in these interactions . The length and degree of unsaturation of these chains, as well as the functional groups attached to them, influence Prostaglandin D3’s interactions with cellular receptors and other biomolecules .
Cellular Effects
Prostaglandin D3 has profound effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Prostaglandin D3 exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of Prostaglandin D3 vary with different dosages in animal models. Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Prostaglandin D3 is involved in various metabolic pathways, interacting with enzymes or cofactors. It may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
Prostaglandin D3 is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, which may affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La prostaglandine D3 peut être synthétisée par diverses voies chimiques. Une méthode courante implique l'oxydation de l'acide eicosapentaénoïque (EPA) en utilisant des agents oxydants spécifiques dans des conditions contrôlées. La réaction nécessite généralement un catalyseur et se déroule en plusieurs étapes intermédiaires, notamment la formation d'hydroperoxydes et la réduction subséquente pour obtenir la structure finale de la prostaglandine .
Méthodes de production industrielle
La production industrielle de la this compound implique souvent une synthèse à grande échelle utilisant des voies chimiques similaires à celles des milieux de laboratoire, mais optimisées pour des rendements et une pureté plus élevés. Cela peut inclure l'utilisation de systèmes catalytiques avancés et de réacteurs à flux continu pour garantir une qualité et une efficacité de production constantes .
Analyse Des Réactions Chimiques
Types de réactions
La prostaglandine D3 subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former différents dérivés, qui peuvent avoir des activités biologiques distinctes.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la molécule de prostaglandine, modifiant ainsi ses propriétés.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions. Les conditions réactionnelles impliquent généralement des températures et des niveaux de pH contrôlés pour garantir les transformations souhaitées .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la prostaglandine avec des groupes fonctionnels modifiés, qui peuvent présenter différentes activités biologiques et potentiels thérapeutiques .
Applications de la recherche scientifique
La this compound a un large éventail d'applications de recherche scientifique :
Chimie : Elle est utilisée comme composé modèle pour étudier la synthèse et la réactivité des prostaglandines.
Biologie : La this compound est étudiée pour son rôle dans la signalisation cellulaire et la régulation des processus physiologiques.
Médecine : Elle a des applications thérapeutiques potentielles comme inhibiteur de l'agrégation plaquettaire, ce qui peut être utile pour prévenir la thrombose et d'autres affections cardiovasculaires.
Industrie : La this compound et ses dérivés sont utilisés dans le développement de produits pharmaceutiques et comme outils de recherche dans la découverte de médicaments
Mécanisme d'action
La this compound exerce ses effets en se liant à des récepteurs spécifiques des prostaglandines à la surface des cellules cibles. Cette liaison déclenche une cascade de voies de signalisation intracellulaires qui modulent divers processus physiologiques, notamment l'agrégation plaquettaire et la neurotransmission. Les cibles moléculaires impliquées comprennent les récepteurs couplés aux protéines G et les molécules de signalisation en aval telles que l'AMP cyclique (AMPc) et les protéines kinases .
Comparaison Avec Des Composés Similaires
La prostaglandine D3 peut être comparée à d'autres prostaglandines telles que la prostaglandine D2 et la prostaglandine E2. Bien que tous ces composés partagent une structure de base similaire, ils diffèrent par leurs groupes fonctionnels et leurs activités biologiques. La this compound est unique dans son inhibition spécifique de l'agrégation plaquettaire et sa modulation de la neurotransmission autonome, ce qui la distingue des autres prostaglandines .
Liste des composés similaires
- Prostaglandine D2
- Prostaglandine E2
- Prostaglandine F2α
- Prostaglandine I2 (prostacycline)
- Thromboxane A2
Propriétés
IUPAC Name |
(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-3-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-18,21-22H,2,5,8-11,14H2,1H3,(H,24,25)/b6-3-,7-4-,13-12+/t15-,16+,17+,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOICLBSJIMQTA-WXGBOJPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Prostaglandin D3 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003034 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
71902-47-1 | |
| Record name | PGD3 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71902-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prostaglandin D3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071902471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PROSTAGLANDIN D3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/895XE61E0I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Prostaglandin D3 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003034 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


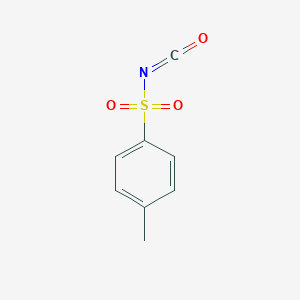
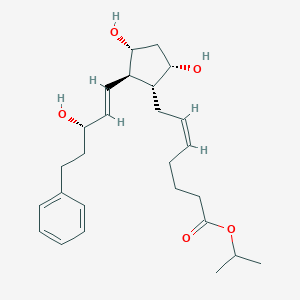

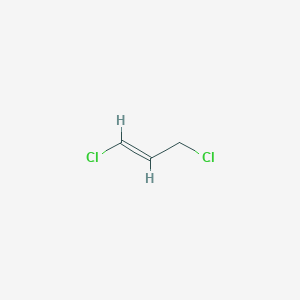

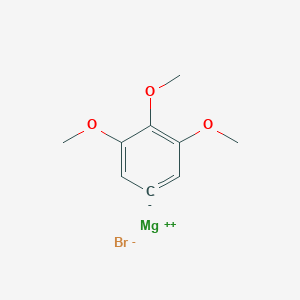


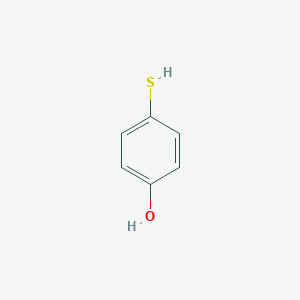
![10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)spiro[1,2,4,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B154120.png)
![Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis-](/img/structure/B154121.png)
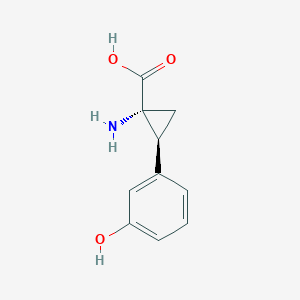
![3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole](/img/structure/B154123.png)

